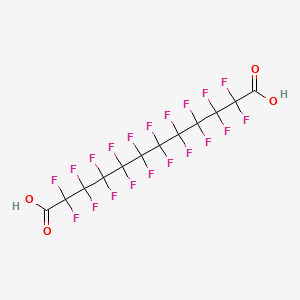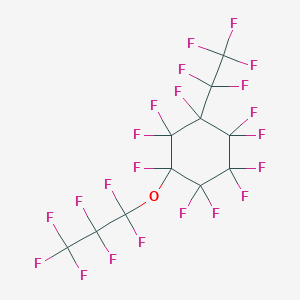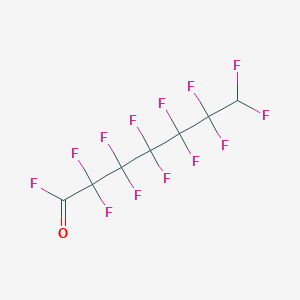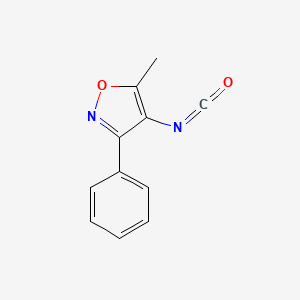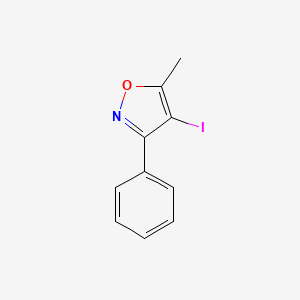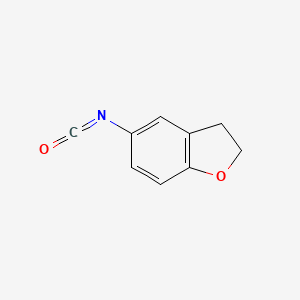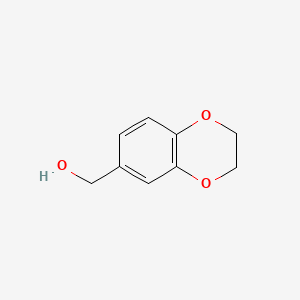
1-异丙基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸
描述
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family. This compound is characterized by its unique structure, which includes an isopropyl group attached to the nitrogen atom at position 1, and a carboxylic acid group at position 3 of the tetrahydro-beta-carboline ring system. The molecular formula of this compound is C15H18N2O2, and it has a molecular weight of 258.32 g/mol .
科学研究应用
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology and as a potential treatment for neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
Target of Action
It is known that β-carbolines, a class of compounds to which this molecule belongs, are competitive selective inhibitors of the enzyme monoamine oxidase type a (mao-a) .
Mode of Action
β-carbolines are known to inhibit MAO-A by binding to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters .
Biochemical Pathways
The inhibition of MAO-A by β-carbolines affects the metabolic pathways of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By preventing the breakdown of these neurotransmitters, β-carbolines can increase their concentrations in the synaptic cleft, potentially leading to altered neuronal signaling .
Pharmacokinetics
The compound is a solid at room temperature , suggesting that it might be administered orally or intravenously. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
The inhibition of mao-a by β-carbolines can lead to increased levels of monoamine neurotransmitters in the brain, which could potentially affect mood and behavior .
生化分析
Biochemical Properties
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . Additionally, it interacts with monoamine oxidase, influencing the metabolism of neurotransmitters . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and neurotransmitter metabolism.
Cellular Effects
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of phosphodiesterase-5, affecting cyclic nucleotide signaling pathways . Additionally, it has been shown to impact gene expression related to oxidative stress responses and inflammatory pathways . These effects underscore the compound’s potential in regulating cellular functions and responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with xanthine oxidase results in the inhibition of the enzyme’s activity, reducing the production of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s therapeutic potential and its role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, allowing for prolonged experimentation . Its degradation products may also exhibit biological activity, influencing the overall effects observed in in vitro and in vivo studies . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose while minimizing potential side effects.
Metabolic Pathways
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . Additionally, it affects metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and neurotransmitter metabolism . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins influences its bioavailability and distribution within the body . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid plays a significant role in its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization influences its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tryptamine derivatives with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) and requires refluxing for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-beta-carboline ring to a fully aromatic beta-carboline system.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of beta-carboline derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or other substituted beta-carboline derivatives.
相似化合物的比较
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
- 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Comparison: 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to the presence of the isopropyl group at position 1, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays .
属性
IUPAC Name |
1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-8(2)13-14-10(7-12(17-13)15(18)19)9-5-3-4-6-11(9)16-14/h3-6,8,12-13,16-17H,7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJWDNCGZBQHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389763 | |
| Record name | 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-11-9 | |
| Record name | 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)
![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)

